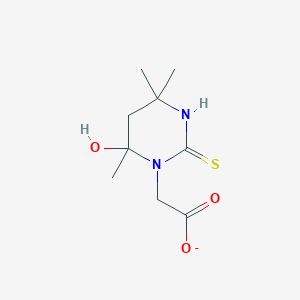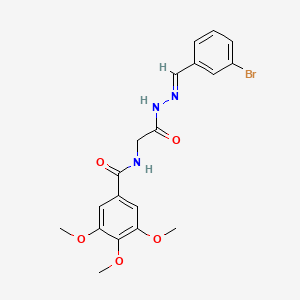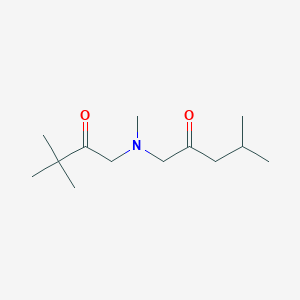
(6-hydroxy-4,4,6-trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is an organic compound with a complex structure that includes a pyrimidine ring, hydroxyl group, and thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature below 37°C to prevent decomposition. After the reaction, the mixture is acidified to a pH of 4-5 and then cooled to room temperature to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the thioxo group may produce thiols.
Aplicaciones Científicas De Investigación
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and thioxo groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidinooxy (TEMPOL): A similar compound with a piperidine ring and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Another related compound with a similar structure but different functional groups.
Uniqueness
2-[6-HYDROXY-4,4,6-TRIMETHYL-2-THIOXOTETRAHYDRO-1(2H)-PYRIMIDINYL]ACETATE is unique due to the presence of both hydroxyl and thioxo groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C9H15N2O3S- |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
2-(6-hydroxy-4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetate |
InChI |
InChI=1S/C9H16N2O3S/c1-8(2)5-9(3,14)11(4-6(12)13)7(15)10-8/h14H,4-5H2,1-3H3,(H,10,15)(H,12,13)/p-1 |
Clave InChI |
KETGWMPWGJWUCF-UHFFFAOYSA-M |
SMILES canónico |
CC1(CC(N(C(=S)N1)CC(=O)[O-])(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furan-2-carboxylic acid [2-oxo-1-phenethyl-1,2-dihydro-indol-(3Z)-ylidene-hydrazinocarbonylmethyl]-amide](/img/structure/B11110340.png)
![diphenyl{1,1,1-trichloro-4-[(2-methylpropyl)imino-kappaN]pent-2-en-2-aminato-kappaN}boron](/img/structure/B11110341.png)

![N'-Cycloheptylidene-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11110347.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11110356.png)


![1-[4'-Methyl-6-oxo-2'-(pyrrolidin-1-yl)-1,6-dihydro-4,5'-bipyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11110383.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11110388.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)
![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11110416.png)
![2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11110418.png)
![3-(Acetyloxy)-4-({(E)-2-[2-(3-bromophenoxy)acetyl]hydrazono}methyl)phenyl acetate](/img/structure/B11110430.png)
